molecular formula C₈H₁₄Cl₂O₂ B1146052 6,8-Dichloro-octanoate CAS No. 41443-60-1

6,8-Dichloro-octanoate

Cat. No.: B1146052
CAS No.: 41443-60-1
M. Wt: 213.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloro-octanoate is a chemical compound with the molecular formula C8H14Cl2O2. It is an intermediate in the synthesis of α-lipoic acid and its derivatives, which are known for their potent antioxidant properties . This compound is also referred to as 6,8-dichlorooctanoic acid when in its acid form.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,8-Dichloro-octanoate is primarily used as an intermediate in the synthesis of α-lipoic acid and its derivatives. These compounds have significant applications in various fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dichloro-octanoate is unique due to its specific structure, which allows it to be a versatile intermediate in the synthesis of various biologically active compounds. Its ability to undergo multiple types of chemical reactions makes it valuable in organic synthesis and pharmaceutical research .

Biological Activity

6,8-Dichloro-octanoate is a chemical compound that serves as an important intermediate in the synthesis of biologically active compounds, particularly α-lipoic acid and its derivatives. This article explores the biological activity of this compound, detailing its applications, mechanisms of action, and relevant research findings.

Chemical Structure :

  • Molecular Formula : C₈H₁₄Cl₂O₂
  • Molecular Weight : 213.1 g/mol

Synthesis :
The synthesis of this compound typically involves chlorination reactions. One common method includes the reaction of ethyl 6-hydroxy-8-chlorooctanoate with chlorinating agents such as thionyl chloride or solid phosgene in the presence of an organic solvent like dichloroethane. The process often utilizes an acid-binding agent to facilitate the reaction and improve yield.

This compound primarily functions as an intermediate in the biosynthesis of α-lipoic acid. α-Lipoic acid acts as a coenzyme in mitochondrial enzyme complexes involved in oxidative decarboxylation reactions, which are critical for cellular energy production. This compound is recognized for its antioxidant properties, which contribute to its potential therapeutic effects against oxidative stress-related conditions.

Antioxidant Properties

Research indicates that derivatives of α-lipoic acid exhibit significant antioxidant properties. These properties are essential for combating oxidative stress in various biological systems, suggesting that this compound may indirectly contribute to these effects through its role in synthesizing α-lipoic acid.

Antimicrobial Activity

This compound has been shown to possess antimicrobial activity, particularly against Mycoplasma hyopneumoniae, a pathogen associated with respiratory diseases in swine. This suggests potential applications in veterinary medicine and animal health.

Case Study: Antioxidant Effects

A study investigating the antioxidant effects of α-lipoic acid derivatives found that these compounds significantly reduced oxidative damage in cellular models. The study highlighted the importance of this compound as a precursor in synthesizing these beneficial compounds.

Table: Biological Activities of this compound

Activity TypeDescriptionReference
AntioxidantContributes to antioxidant capacity via α-lipoic acid
AntimicrobialEffective against Mycoplasma hyopneumoniae
Therapeutic PotentialInvestigated for use in treating oxidative stress-related conditions

Properties

CAS No.

41443-60-1

Molecular Formula

C₈H₁₄Cl₂O₂

Molecular Weight

213.1

Synonyms

6,8-Dichlorooctanoic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.